Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is classified as an ester derived from the reaction of methyl methacrylate with 1-methyl-1H-pyrazole. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound can be identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its structural components.
The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate can be achieved through several methods:
The molecular structure of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insight into the molecular structure:
Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate can participate in various chemical reactions:
The mechanism of action for methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate largely depends on its application:
Property | Value |
---|---|
Molecular Weight | 170.18 g/mol |
Boiling Point | Approx. 150 °C |
Solubility | Soluble in organic solvents |
Density | Approximately 1.05 g/cm³ |
These properties indicate that methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is likely to be stable under standard laboratory conditions but may require careful handling due to potential reactivity.
Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has several promising applications:
Heck coupling between 4-bromo-1-methyl-1H-pyrazole and methyl acrylate represents a cornerstone method for synthesizing methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate. This reaction typically employs palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) with phosphine ligands (e.g., tri-o-tolylphosphine) to facilitate C–C bond formation. Key reaction parameters include elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile [1]. The addition of copper(I) or iron(III) salts as co-catalysts enhances reaction kinetics by suppressing palladium black formation, achieving yields >90% under optimized conditions [1]. Crucially, base selection (e.g., triethylamine or potassium carbonate) influences E/Z stereoselectivity, with bulky bases favoring the thermodynamically stable E-isomer (>20:1 E/Z ratio) [1].
Table 1: Optimization of Heck Coupling Parameters
Catalyst System | Ligand | Base | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | P(o-tol)₃ | Et₃N | 92 | DMF, 90°C, 12 h |
Pd(PPh₃)₄ (3 mol%) | None | K₂CO₃ | 78 | MeCN, 80°C, 18 h |
PdCl₂ (5 mol%) | CuI (10 mol%) | NaOAc | 85 | DMF, 100°C, 10 h |
Suzuki-Miyaura cross-coupling enables the introduction of pre-functionalized acrylate moieties to the pyrazole ring. This method involves reacting 4-boronic ester-1-methyl-1H-pyrazole with methyl (2-bromovinyl)acrylate under Pd catalysis (e.g., Pd(dppf)Cl₂). The reaction proceeds efficiently in aqueous-organic biphasic systems (toluene/water) with potassium carbonate as a base [7]. Microwave irradiation (100–120°C, 30 min) significantly accelerates this transformation, yielding the target acrylate ester in 85% isolated yield with full retention of alkene configuration [7]. This approach circumvents regioselectivity challenges associated with direct pyrazole C–H functionalization and provides complementary stereocontrol to Heck methodologies.
The Claisen-Schmidt condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and methyl acrylate offers a direct route to the target acrylate ester. This method employs strong bases (e.g., NaOH, KOH) in ethanol/water mixtures at 60–80°C [5] [6]. The reaction proceeds via initial formation of a carbanion at the acrylate α-position, followed by nucleophilic attack on the aldehyde carbonyl. Despite its operational simplicity, this method suffers from competitive Michael addition side reactions, reducing yields to 70–78% [5]. Solvent engineering (e.g., ethanol/water 4:1) mitigates these issues by suppressing enolate protonation and enhancing aldehyde electrophilicity [6].
Horner-Wadsworth-Emmons (HWE) olefination of 1-methyl-1H-pyrazole-4-carbaldehyde with phosphonate esters (e.g., methyl diethylphosphonoacetate) provides superior E-selectivity (>98%) compared to Claisen-Schmidt approaches. This reaction utilizes strong bases (NaH, LiHMDS) in anhydrous THF at 0°C to room temperature [1]. The intermediate phosphonate anion adds to the aldehyde to form a β-hydroxyphosphonate, which undergoes spontaneous syn-elimination to yield the E-configured acrylate ester in 90–95% yield. The reaction's moisture sensitivity necessitates rigorous anhydrous conditions, but its high stereoselectivity makes it invaluable for applications requiring isomeric purity [1].
Table 2: Comparison of Condensation Methodologies
Method | Reagent | Base | Yield (%) | E:Z Ratio | Key Advantage |
---|---|---|---|---|---|
Claisen-Schmidt | Methyl acrylate | NaOH/EtOH | 78 | 8:1 | Simplicity |
HWE Olefination | (EtO)₂P(O)CH₂CO₂Me | NaH/THF | 95 | >98:2 | Stereochemical control |
Microwave irradiation dramatically enhances cyclocondensation routes to methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate. Pyrazole-acrylate hybrids assemble in 15–30 minutes at 120–150°C under microwave conditions, compared to 12–24 hours via conventional heating [4]. This technique employs polar solvents (DMF, NMP) that efficiently absorb microwave energy, facilitating rapid thermal activation. Catalyst systems such as nano-ZnO (10 mol%) further accelerate the process, achieving 90% yields while minimizing thermal decomposition pathways [4]. The precise temperature control in microwave reactors suppresses dimerization and overreaction byproducts common in traditional thermal processes.
Continuous-flow reactors address scalability limitations of batch synthesis for methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate. Packed-bed reactors with immobilized Pd catalysts (e.g., Pd/C or Pd/Al₂O₃) enable Heck coupling at residence times of 5–10 minutes under elevated pressure (10–15 bar) [7]. Integrated in-line purification modules (e.g., scavenger resins) remove residual metal contaminants (<5 ppm Pd) without additional processing steps. This system achieves 95% conversion with >99% E-selectivity and a productivity of 0.5 kg·L⁻¹·h⁻¹, demonstrating feasibility for multikilogram production [7]. Flow chemistry also facilitates solvent recycling, reducing waste generation by 60% compared to batch methods.
Table 3: Continuous-Flow vs. Batch Synthesis Parameters
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Reaction Time | 10–24 h | 5–10 min |
Temperature | 80–100°C | 120–150°C |
Catalyst Loading | 3–5 mol% Pd | 0.5 mol% Pd (immobilized) |
Throughput | 0.05 kg·L⁻¹·h⁻¹ | 0.5 kg·L⁻¹·h⁻¹ |
Pd Contamination | 50–500 ppm | <5 ppm |
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